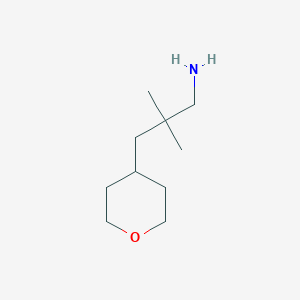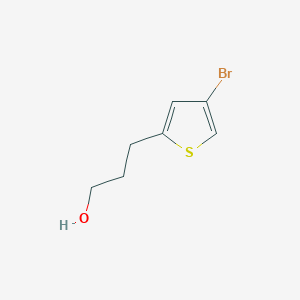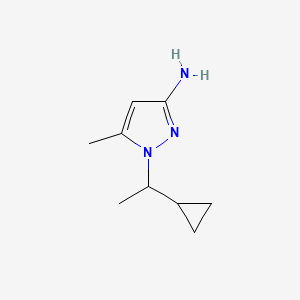
Acide 3-chloro-4-(1H-indazol-1-yl)benzoïque
Vue d'ensemble
Description
3-chloro-4-(1H-indazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O2. It is a derivative of benzoic acid, featuring a chloro substituent at the third position and an indazole moiety at the fourth position.
Applications De Recherche Scientifique
3-chloro-4-(1H-indazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds, such as indazole derivatives, have been reported to exhibit a broad range of biological activities .
Biochemical Pathways
Similar compounds, such as indazole derivatives, have been reported to influence various biochemical pathways .
Result of Action
Similar compounds, such as indazole derivatives, have been reported to exhibit a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-(1H-indazol-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1H-indazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-chloro-4-(1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Comparaison Avec Des Composés Similaires
3-chloro-4-(1H-indazol-1-yl)benzoic acid vs. 4-(1H-indazol-1-yl)benzoic acid: The presence of the chloro group in the former enhances its reactivity and potential biological activity.
3-chloro-4-(1H-indazol-1-yl)benzoic acid vs. 3-bromo-4-(1H-indazol-1-yl)benzoic acid: The chloro and bromo derivatives may exhibit different reactivity and selectivity in chemical reactions due to the differing electronegativities and sizes of the halogens.
Uniqueness: The unique combination of the chloro substituent and the indazole moiety in 3-chloro-4-(1H-indazol-1-yl)benzoic acid provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-chloro-4-indazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-9(14(18)19)5-6-13(11)17-12-4-2-1-3-10(12)8-16-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRSIRGMZHOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=C(C=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)


![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)




![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

amine](/img/structure/B1529261.png)
